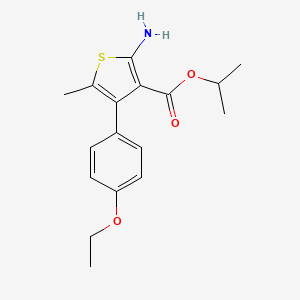

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate starting materials. One possible route could be the Hantzsch synthesis , which typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. Further optimization and exploration of alternative synthetic methods are essential .

Molecular Structure Analysis

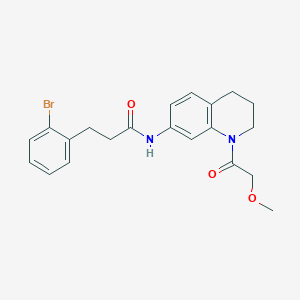

The molecular formula of Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is C₁₆H₁₉NO₃S . The structure consists of a thiophene ring substituted with an isopropyl group, an amino group, and an ethoxyphenyl group. The specific arrangement of atoms and bond angles can be visualized through X-ray crystallography .

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, such as the one , have been found to possess antiviral activity . They have been used in the development of drugs that inhibit the replication of various viruses. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory properties . They can be used in the development of drugs that reduce inflammation in the body, which is beneficial for conditions like arthritis, asthma, and inflammatory bowel disease.

Anticancer Activity

Indole derivatives have shown potential in the field of oncology . They have been used in the development of drugs that inhibit the growth of cancer cells. This makes them a valuable resource in the fight against various types of cancer.

Antimicrobial Activity

Thiophene derivatives, such as the one , have demonstrated antimicrobial activity . They have been used in the development of drugs that inhibit the growth of various bacteria and fungi. This makes them useful in the treatment of various infectious diseases.

Antidiabetic Activity

Thiophene derivatives are known to have antidiabetic properties . They can be used in the development of drugs that help control blood sugar levels in people with diabetes.

Antihypertensive Activity

Thiophene derivatives have also been found to exhibit antihypertensive properties . They can be used in the development of drugs that help control blood pressure in people with hypertension.

Analgesic and Anti-inflammatory Activity

Thiophene derivatives have been found to possess analgesic and anti-inflammatory activities . They can be used in the development of drugs that relieve pain and reduce inflammation.

Cholesterol Inhibitors

Thiophene derivatives have been used as cholesterol inhibitors . They can be used in the development of drugs that help control cholesterol levels in the body, which is beneficial for conditions like heart disease and stroke.

Propriétés

IUPAC Name |

propan-2-yl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-5-20-13-8-6-12(7-9-13)14-11(4)22-16(18)15(14)17(19)21-10(2)3/h6-10H,5,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMWCAKSBBBAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aS,6aR)-2-prop-2-enoyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2675512.png)

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)

![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)

![4-Methylbenzo[D]thiazol-5-amine](/img/structure/B2675525.png)

![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2675530.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)

![3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride](/img/structure/B2675535.png)